molecular formula C16H15Cl2N3O B2552065 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1788677-43-9

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2552065
CAS No.: 1788677-43-9
M. Wt: 336.22
InChI Key: SVXJQNOWIFJOAU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a pyrrolidinyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both dichloro groups and the pyrrolidinyl-pyridine moiety in 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXJQNOWIFJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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